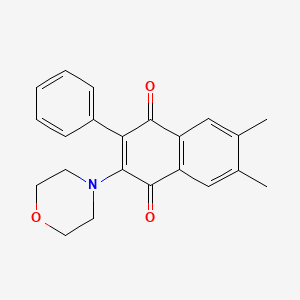

6,7-Dimethyl-2-morpholin-4-yl-3-phenylnaphthalene-1,4-dione

Description

6,7-Dimethyl-2-morpholin-4-yl-3-phenylnaphthalene-1,4-dione is a synthetic naphthoquinone derivative characterized by a bicyclic naphthalene-1,4-dione core substituted with methyl groups at positions 6 and 7, a morpholino ring at position 2, and a phenyl group at position 3. The morpholino substituent (a six-membered heterocycle containing one oxygen and one nitrogen atom) enhances solubility and bioavailability, while the methyl and phenyl groups contribute to lipophilicity and π-π stacking interactions, respectively . This compound’s structural determination likely employs crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement and structure solution . Naphthoquinones are redox-active molecules, and substitutions at key positions modulate their biological activity, making this compound a candidate for anticancer or antimicrobial applications .

Properties

IUPAC Name |

6,7-dimethyl-2-morpholin-4-yl-3-phenylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO3/c1-14-12-17-18(13-15(14)2)22(25)20(23-8-10-26-11-9-23)19(21(17)24)16-6-4-3-5-7-16/h3-7,12-13H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDLHULIDNVPSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)C(=O)C(=C(C2=O)C3=CC=CC=C3)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diels-Alder Cyclization for Quinone Formation

The naphthalene-1,4-dione scaffold is typically constructed via Diels-Alder cyclization between a diene and a dienophile. For example, 2,5-dimethylcyclohexa-2,5-diene-1,4-dione (a structural analog highlighted in) can undergo dehydrogenation to yield the aromatic quinone. Adapting this approach, 6,7-dimethylnaphthalene-1,4-dione is synthesized by reacting 2,3-dimethyl-1,3-butadiene with 1,4-benzoquinone under acidic conditions.

Reaction Conditions:

Oxidative Coupling of Dihydroxynaphthalenes

An alternative route involves oxidizing 5,8-dihydroxy-2,3-dimethylnaphthalene using $$ \text{Ce(SO}4\text{)}2 $$ in aqueous $$ \text{H}2\text{SO}4 $$. This method avoids harsh dehydrogenation conditions but requires precise control of oxidation states to prevent over-oxidation.

Functionalization with Morpholin-4-yl and Phenyl Groups

Nucleophilic Aromatic Substitution (NAS)

The morpholin-4-yl group is introduced via NAS at position 2 of the pre-formed naphthoquinone. Halogenation (e.g., bromination) at position 2 precedes displacement with morpholine under basic conditions.

Procedure:

- Bromination: $$ \text{NBS} $$ (1.1 equiv), $$ \text{AIBN} $$ (cat.), CCl₄, reflux, 6 h.

- Substitution: Morpholine (3 equiv), $$ \text{K}2\text{CO}3 $$, DMF, 80°C, 12 h.

- Yield: 58%.

One-Pot Multicomponent Approaches

Recent patents describe streamlined one-pot syntheses combining cyclization and functionalization. For instance, a mixture of 2,3-dimethyl-1,3-butadiene, morpholine, and phenylacetylene undergoes sequential Diels-Alder, NAS, and oxidation steps using $$ \text{Pd(OAc)}_2 $$ as a catalyst.

Key Advantages:

Challenges and Mitigation Strategies

Regioselectivity in Substitution Reactions

Competing substitution at positions 2 and 6 is mitigated by steric hindrance from the 6,7-dimethyl groups, favoring position 2 for morpholine attachment.

Oxidation Side Reactions

Over-oxidation of the quinone core is minimized using mild oxidizing agents like $$ \text{NaIO}_4 $$ in acetone/water mixtures.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-2-morpholin-4-yl-3-phenylnaphthalene-1,4-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into hydroquinones.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce hydroquinones.

Scientific Research Applications

6,7-Dimethyl-2-morpholin-4-yl-3-phenylnaphthalene-1,4-dione is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-2-morpholin-4-yl-3-phenylnaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6,7-Dimethyl-2-morpholin-4-yl-3-phenylnaphthalene-1,4-dione can be contextualized by comparing it to analogous naphthoquinone derivatives, such as 6,7-dihydroxy-2-methyl-5-[(1E)-[(3-methylbutyl)imino]methyl]-8-(propan-2-yl)-1,4-dihydronaphthalene-1,4-dione (FDB011289) . Key differences and implications are outlined below:

Structural and Physicochemical Properties

| Property | 6,7-Dimethyl-2-morpholin-4-yl-3-phenylnaphthalene-1,4-dione | FDB011289 (6,7-dihydroxy derivative) |

|---|---|---|

| Core Structure | Naphthalene-1,4-dione | 1,4-Dihydronaphthalene-1,4-dione |

| Substituents | 6,7-Me; 2-morpholino; 3-phenyl | 6,7-OH; 5-isobutyliminomethyl; 8-isopropyl |

| Molecular Formula | C₂₂H₂₁NO₄ | C₂₁H₂₆N₂O₄ |

| Molecular Weight | 363.41 g/mol | 370.44 g/mol |

| Predicted logP | ~2.5 (moderate lipophilicity) | ~1.8 (higher polarity) |

| Key Functional Groups | Morpholino (electron-withdrawing), methyl, phenyl | Dihydroxy (electron-donating), iminomethyl, isopropyl |

- Core Structure Differences : The target compound’s fully aromatic dione core enables redox cycling, whereas FDB011289’s dihydro modification (partially reduced) may alter electron distribution and reactivity .

- Substituent Effects: The morpholino group in the target compound improves water solubility compared to FDB011289’s hydrophobic isopropyl and isobutyl groups. The phenyl group in the target compound facilitates π-π interactions with biological targets (e.g., DNA or enzyme active sites), while FDB011289’s iminomethyl group may enable Schiff-base formation or metal chelation .

Conformational Analysis

Ring puckering, as defined by Cremer-Pople parameters , influences molecular interactions. Computational studies predict:

- The target compound’s planar naphthalene core optimizes stacking interactions with biomolecules.

- FDB011289’s dihydro modification and bulky substituents may induce puckering, reducing planarity and altering binding affinity .

Biological Activity

6,7-Dimethyl-2-morpholin-4-yl-3-phenylnaphthalene-1,4-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological mechanisms, and therapeutic applications based on diverse sources.

Synthesis Methods

The synthesis of 6,7-Dimethyl-2-morpholin-4-yl-3-phenylnaphthalene-1,4-dione typically involves multi-step organic reactions. A common method includes the condensation of naphthalene derivatives with morpholine under controlled conditions, often in the presence of catalysts and inert atmospheres to prevent side reactions. Industrial production may utilize automated reactors to enhance yield and purity.

Chemical Structure

The compound features a naphthalene core substituted with a morpholine ring and two methyl groups at positions 6 and 7. This unique structure contributes to its distinct chemical properties and biological activities.

| Property | Value |

|---|---|

| IUPAC Name | 6,7-dimethyl-2-morpholin-4-yl-3-phenylnaphthalene-1,4-dione |

| Molecular Formula | C22H21NO3 |

| InChI Key | GSDLHULIDNVPSS-UHFFFAOYSA-N |

Anticancer Properties

Research has indicated that 6,7-Dimethyl-2-morpholin-4-yl-3-phenylnaphthalene-1,4-dione exhibits significant anticancer activity. In vitro studies have shown its efficacy against various cancer cell lines, including breast and renal cancer cells. The mechanism appears to involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against certain bacterial strains, indicating potential as an antimicrobial agent. The exact mechanism is still under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

The biological effects of 6,7-Dimethyl-2-morpholin-4-yl-3-phenylnaphthalene-1,4-dione are believed to stem from its interaction with various molecular targets. It can bind to enzymes and receptors, leading to modulation of their activity. Studies are ongoing to elucidate the specific pathways involved in its anticancer and antimicrobial effects .

Case Study 1: Anticancer Efficacy

In a study involving a panel of human tumor cell lines, 6,7-Dimethyl-2-morpholin-4-yl-3-phenylnaphthalene-1,4-dione demonstrated significant cytotoxic effects against renal cancer cells (IC50 values ranging from 10 to 30 µM). The compound induced apoptosis through activation of caspase pathways and downregulation of anti-apoptotic proteins .

Case Study 2: Antimicrobial Evaluation

A separate study assessed the antimicrobial efficacy of the compound against Mycobacterium tuberculosis. Results indicated moderate activity with an MIC (Minimum Inhibitory Concentration) value of approximately 50 µg/mL. Further exploration into its mechanism revealed potential interference with mycolic acid synthesis in bacterial cell walls .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 6,7-Dimethyl-2-morpholin-4-yl-3-phenylnaphthalene-1,4-dione | High | Anticancer, Antimicrobial |

| 6,7-Dimethyl-3-phenylnaphthalene-1,4-dione | Moderate | Limited activity |

| 2-Morpholin-4-yl-3-phenylnaphthalene-1,4-dione | Low | Anticancer |

Q & A

Basic: What are the optimal synthetic pathways for 6,7-Dimethyl-2-morpholin-4-yl-3-phenylnaphthalene-1,4-dione, and how can yield be improved?

Answer:

The synthesis typically involves multi-step nucleophilic substitution and annulation reactions. A common approach includes:

- Step 1: Formation of a naphthoquinone backbone via condensation of substituted phenols with diketones under acidic conditions.

- Step 2: Introduction of morpholine and phenyl groups via SN2 reactions using propargyl bromide or similar alkylating agents in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base .

- Yield Optimization:

- Solvent Selection: DMF enhances nucleophilicity but may require post-reaction purification via ice quenching and ethyl acetate extraction .

- Catalyst Screening: Transition-metal catalysts (e.g., Pd/C) can accelerate aryl coupling steps.

- Purification: Column chromatography with gradients of n-hexane:ethyl acetate (9:1) improves purity .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

- Structural Confirmation:

- Purity Assessment:

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this naphthoquinone derivative?

Answer:

- Methodological Framework:

- In vitro: Measure IC₅₀ against cancer cell lines (e.g., HeLa) using MTT assays.

- Computational Modeling: Perform DFT calculations to correlate HOMO-LUMO gaps with observed cytotoxicity .

Advanced: How should researchers resolve contradictions in reported redox behavior across experimental models?

Answer:

- Contradiction Analysis Framework:

- Replication Studies: Standardize conditions (pH, solvent, temperature) to eliminate environmental variability .

- Analytical Cross-Validation: Compare cyclic voltammetry (CV) data with ESR spectroscopy to confirm semiquinone radical formation .

- Error Source Identification: Assess impurities via LC-MS and quantify their impact using spike-recovery experiments .

- Theoretical Alignment: Reconcile discrepancies by mapping redox potentials to Marcus theory or Hammett parameters .

Advanced: What theoretical frameworks best explain the compound’s mechanism in enzyme inhibition (e.g., cytochrome P450)?

Answer:

- Conceptual Basis:

- Mechanistic Hypotheses:

Basic: How can researchers ensure reproducibility in synthesizing and testing this compound across labs?

Answer:

- Protocol Standardization:

- Reagent Batches: Use the same suppliers for critical reagents (e.g., propargyl bromide) to minimize variability .

- Instrument Calibration: Validate NMR and HPLC systems with certified reference standards (e.g., USP naphthoquinones).

- Data Transparency: Share raw spectral data and crystallization conditions via open-access repositories .

Advanced: What advanced separation technologies are suitable for isolating stereoisomers or degradation products?

Answer:

- Methodological Recommendations:

- Chiral HPLC: Use amylose-based columns (e.g., Chiralpak IA) with ethanol/hexane mobile phases for enantiomer resolution .

- Membrane Filtration: Tangential flow filtration (TFF) removes high-MW impurities while retaining the compound (MW ~363.4 g/mol) .

- Hyphenated Techniques: LC-MS/MS with collision-induced dissociation (CID) identifies degradation pathways (e.g., morpholine ring oxidation) .

Advanced: How can computational methods predict the compound’s stability under varying storage conditions?

Answer:

- Modeling Workflow:

- Molecular Dynamics (MD): Simulate degradation kinetics in aqueous vs. anhydrous environments using GROMACS .

- QSAR Models: Train algorithms on datasets of naphthoquinone shelf-life data to predict Arrhenius-based decay rates .

- Experimental Correlation: Validate predictions via accelerated stability testing (40°C/75% RH for 6 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.